molecular formula C19H19N3O3 B2368934 5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005061-99-3

5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2368934
CAS No.: 1005061-99-3
M. Wt: 337.379
InChI Key: AVZCBDCICKUCMP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazole-dione class, characterized by a bicyclic scaffold with fused pyrrole and pyrazole rings. Key structural features include:

  • 5-Benzyl group: Enhances lipophilicity and may influence receptor binding .
  • 3-(4-Hydroxyphenyl) substituent: Introduces polarity via the hydroxyl group, improving aqueous solubility and enabling hydrogen-bonding interactions .

Properties

IUPAC Name

5-benzyl-3-(4-hydroxyphenyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21-17-15(16(20-21)13-7-9-14(23)10-8-13)18(24)22(19(17)25)11-12-5-3-2-4-6-12/h2-10,15-17,20,23H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCBDCICKUCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=C(C=C3)O)C(=O)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

The compound can be synthesized through various methods involving the cyclization of substituted hydrazones or by employing Vilsmeier-Haack reactions. These synthetic routes yield derivatives that exhibit varying degrees of biological activity. The synthesis typically involves the use of hydrazines and diketones under acidic or basic conditions, leading to the formation of the pyrazole ring structure which is crucial for its biological properties.

Example Synthesis Route

  • Starting Materials : Hydrazine derivatives and diketones.
  • Reaction Conditions : Acidic or basic medium.
  • Final Product : this compound.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit cell proliferation in K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.

Table 1: Antiproliferative Activity of Related Pyrazole Compounds

Compound NameCell LineGI50 (µM)
Pyrazole AK5627.7
Pyrazole BMV4-116.5
Pyrazole CMCF-75.0
This compound TBDTBD

The biological activity of this compound may involve several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and induce apoptosis in cancer cells.
  • Inhibition of Cell Cycle Progression : They may interfere with cell cycle regulators leading to growth arrest.
  • Targeting Specific Kinases : Some pyrazoles have demonstrated inhibitory effects on kinases involved in cancer progression.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a series of pyrazole derivatives on MCF-7 cells. The results showed that certain compounds led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Neuroprotective Effects : Some derivatives have displayed neuroprotective activities in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular weights, and melting points of related compounds:

Compound ID/Name Substituents (Positions 3, 5, 2) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-Hydroxyphenyl, Benzyl, Methyl ~325.3* N/A High polarity due to –OH group
33 () 3-Methoxyphenyl, Methyl, p-Tolyl ~377.4 180–182 Methoxy group enhances lipophilicity
34 () 2-Methoxyphenyl, Methyl, p-Tolyl ~377.4 218–220 Ortho-substitution affects conformation
35 () 4-Trifluoromethylphenyl, Methyl, p-Tolyl ~395.3 190–192 Strong electron-withdrawing CF₃ group
6e () Phenyl, 4-Trifluoromethoxyphenyl ~365.3 N/A IR carbonyl peaks at 1706 cm⁻¹
AKOS026677315 () Trifluoromethyl, Benzyl 297.2 N/A Lower MW due to lack of aryl groups
301851-54-7 () 2,4-Dichlorophenyl, Benzyl, Phenyl ~443.3 N/A Chlorine atoms increase reactivity

*Estimated based on molecular formula.

Key Observations:
  • Polarity : The target compound’s 4-hydroxyphenyl group likely increases solubility compared to methoxy (e.g., 33 ) or trifluoromethyl (35 ) analogs .
  • Melting Points : Methoxy-substituted derivatives (33 , 34 ) exhibit higher melting points (180–220°C) due to crystalline packing, whereas trifluoromethyl analogs (35 ) melt at lower temperatures (190–192°C) .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in 35 , Cl in 301851-54-7 ) may reduce electron density on the core, altering reactivity in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via microwave-assisted Buchwald-Hartwig amination or Ullmann-type coupling, using palladium catalysts (e.g., Pd₂dba₃) and ligands like Xantphos in 1,4-dioxane or toluene. Key steps include refluxing intermediates (e.g., chlorinated precursors) with aryl amines or phenols, followed by purification via silica gel chromatography. Optimization involves varying solvent polarity (DMF/EtOH mixtures for recrystallization) and reaction time (2–4 hours under microwave irradiation) to improve yields (typically 60–85%) .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns. The 4-hydroxyphenyl moiety shows a broad singlet at δ 9.2–9.5 ppm (OH) .
  • IR : Stretching vibrations at ~3300 cm⁻¹ (OH), ~1700 cm⁻¹ (carbonyl), and ~1600 cm⁻¹ (C=C) validate functional groups .
  • HRMS : Exact mass matches theoretical molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₂O₃: 334.1318) .

Advanced Research Questions

Q. What stereochemical considerations arise during synthesis, and how do substituents influence crystal packing?

  • Methodology : Diastereoselectivity is controlled by chiral auxiliaries or enantiopure starting materials. X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ space group) reveals substituent effects: bulky groups (e.g., trifluoromethyl) induce torsional strain, altering unit cell parameters (a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) and hydrogen-bonding networks. Computational modeling (DFT) predicts steric clashes and guides substituent selection .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity, such as enzyme inhibition or anticancer potential?

  • Methodology :

  • Analog Synthesis : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 3- or 5-positions to modulate electronic effects .
  • Assays : Test inhibition of kinases (e.g., EGFR) via fluorescence polarization or antiproliferative activity in cancer cell lines (e.g., MTT assay on MCF-7). Compare IC₅₀ values against control compounds .

Q. What analytical strategies resolve contradictions in reported data, such as conflicting melting points or spectral assignments?

  • Methodology :

  • DSC/TGA : Verify melting points (e.g., 180–182°C vs. 190–192°C) to assess purity .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Reproducibility : Cross-validate synthetic protocols (e.g., solvent ratios, catalyst loading) to identify batch-dependent variability .

Q. How can computational tools predict metabolic stability or toxicity profiles of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and hERG cardiotoxicity risks.
  • Docking Studies : AutoDock Vina models interactions with targets like COX-2 or PARP-1, prioritizing derivatives with high binding affinity (ΔG < -8 kcal/mol) .

Q. What role do solvent polarity and temperature play in byproduct formation during large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (80–120°C) and solvent (DMF vs. EtOH) to minimize side reactions (e.g., N-demethylation). Monitor byproducts via HPLC-MS and optimize using response surface methodology .

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